molecular formula C11H13NO2 B11903982 (R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

(R)-3-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

Cat. No.: B11903982
M. Wt: 191.23 g/mol
InChI Key: SIMCWOBXDYYSSB-SSDOTTSWSA-N
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Description

®-3-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is a chiral compound with significant interest in the field of organic chemistry. This compound is part of the tetrahydroisoquinoline family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, often a substituted benzaldehyde.

    Cyclization: The precursor undergoes a Pictet-Spengler cyclization reaction to form the tetrahydroisoquinoline core.

    Chiral Resolution: The resulting racemic mixture is then resolved using chiral agents or chromatography to obtain the desired ®-enantiomer.

Industrial Production Methods

Industrial production of ®-3-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid may involve large-scale chiral resolution techniques or asymmetric synthesis methods to ensure high yield and enantiomeric purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

®-3-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield different reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the tetrahydroisoquinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted tetrahydroisoquinoline compounds with various functional groups.

Scientific Research Applications

®-3-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biological systems and its interaction with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of ®-3-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid: The enantiomer of the compound with different biological activity.

    Tetrahydroisoquinoline derivatives: Compounds with similar core structures but different substituents.

Uniqueness

®-3-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is unique due to its specific chiral configuration and the presence of the carboxylic acid group at the 8-position. This configuration imparts distinct biological and chemical properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

(3R)-3-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

InChI

InChI=1S/C11H13NO2/c1-7-5-8-3-2-4-9(11(13)14)10(8)6-12-7/h2-4,7,12H,5-6H2,1H3,(H,13,14)/t7-/m1/s1

InChI Key

SIMCWOBXDYYSSB-SSDOTTSWSA-N

Isomeric SMILES

C[C@@H]1CC2=C(CN1)C(=CC=C2)C(=O)O

Canonical SMILES

CC1CC2=C(CN1)C(=CC=C2)C(=O)O

Origin of Product

United States

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